(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
This compound is a thieno[3,2-c][1,2]thiazin-4(3H)-one derivative characterized by a 2-chlorophenylamino-methylene substituent at the 3-position and a 3-fluorobenzyl group at the 1-position. Its Z-configuration at the 3-position imine bond is critical for maintaining structural rigidity and influencing interactions with biological targets.
Properties
IUPAC Name |
(3Z)-3-[(2-chloroanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O3S2/c21-15-6-1-2-7-16(15)23-11-18-19(25)20-17(8-9-28-20)24(29(18,26)27)12-13-4-3-5-14(22)10-13/h1-11,23H,12H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJRBTXDUFYFKV-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a member of the thienothiazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Characteristics
- IUPAC Name : (3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Molecular Formula : C16H14ClF N2O2S2
- Molecular Weight : 368.87 g/mol
Anticancer Properties
Research indicates that thieno[3,2-c][1,2]thiazine derivatives exhibit significant anticancer properties. A study by Monash University explored the antiproliferative activity of fluorinated compounds similar to our target compound against lung and breast cancer cell lines. The findings suggested that these compounds could inhibit cell growth effectively, hinting at potential applications in cancer therapy .
Antimicrobial Effects
Thienothiazine derivatives have shown promise in antimicrobial activity. A comparative study on various thienothiazine compounds demonstrated that certain derivatives possess significant antibacterial effects against both gram-positive and gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, compounds similar to (3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide have been evaluated for anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A recent study investigated the effects of thieno[3,2-c][1,2]thiazine derivatives on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 12 µM for one of the most potent derivatives. This highlights the potential efficacy of these compounds in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of thienothiazine derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives, indicating strong antimicrobial potential.
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues
The compound shares a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core with other derivatives, differing in substituents. Key analogues include:
Key Observations :
- Benzyl Substituent : The 3-fluorobenzyl group may improve metabolic stability compared to 4-methylbenzyl due to fluorine’s resistance to oxidative degradation .
Physicochemical Properties (Hypothesized)
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
- Methodology : Begin with a multi-step synthesis involving (i) condensation of 2-chloroaniline with a thienothiazinone precursor, (ii) fluorobenzyl substitution under basic conditions, and (iii) oxidation to achieve the 2,2-dioxide moiety. Use NMR (¹H/¹³C) and HRMS to verify intermediates. For example, recrystallization in ethanol/DMF mixtures (as in ) ensures purity. Monitor reaction progress via TLC with UV-active spots.
- Key Challenges : Steric hindrance during fluorobenzyl substitution may require elevated temperatures (80–100°C) and prolonged reaction times .
Q. How can the compound’s structural configuration (Z/E isomerism) be confirmed experimentally?
- Methodology : Employ NOESY NMR to detect spatial proximity between the (2-chlorophenyl)amino group and adjacent substituents, confirming the Z-configuration. Compare experimental IR spectra with DFT-calculated vibrational modes for the 3Z isomer . Single-crystal X-ray diffraction (as in ) resolves absolute configuration but requires high-quality crystals grown via slow evaporation in aprotic solvents .
Q. What spectroscopic techniques are critical for purity assessment?
- Methodology : Use HPLC-PDA (reverse-phase C18 column, acetonitrile/water gradient) to detect impurities ≤0.1%. Validate with HRMS (ESI+) for exact mass confirmation (e.g., [M+H]+ ion). Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield without compromising stereoselectivity?
- Methodology : Apply Bayesian optimization ( ) to screen variables: temperature, solvent polarity, and catalyst loading. Use a central composite design (DoE) to model interactions between factors. For instance, higher dielectric solvents (e.g., DMF) may favor cyclization but risk racemization; real-time FTIR monitoring can balance these effects .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Methodology : Perform molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., kinases). Use DFT (B3LYP/6-311+G**) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. MD simulations (AMBER) assess stability in aqueous/lipid bilayers .
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
- Methodology : Conduct Hansen solubility parameter (HSP) analysis to identify optimal solvents. For example, high HSP hydrogen-bonding capacity (δH > 8 MPa¹/²) may explain poor solubility in hexane but improved solubility in THF. Use DSC to detect polymorphic transitions affecting solubility .
Q. What strategies mitigate decomposition during long-term storage?
- Methodology : Store under argon at −20°C in amber vials. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS identifies degradation products (e.g., sulfone reduction or thiazine ring cleavage). Add antioxidants (e.g., BHT) if radical-mediated pathways dominate .
Q. How can hydrogen-bonding networks in the solid state influence bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
